Technical Documentation Center

trans-4-Aminoadamantan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: trans-4-Aminoadamantan-1-ol
  • CAS: 62058-03-1

Core Science & Biosynthesis

Foundational

Structural Characterization and Crystallography of trans-4-Aminoadamantan-1-ol: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The adamantane scaffold has long been recognized as a privileged structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The adamantane scaffold has long been recognized as a privileged structure in medicinal chemistry due to its exceptional lipophilicity, metabolic stability, and rigid three-dimensional geometry. Within this class, trans-4-aminoadamantan-1-ol (CAS: 62058-03-1; Hydrochloride CAS: 62075-23-4) has emerged as a critical pharmacophore and synthetic intermediate[1]. By presenting an amino group and a hydroxyl group in a fixed trans configuration, this molecule provides highly directional hydrogen-bonding vectors while occupying deep, hydrophobic binding pockets in target proteins.

This whitepaper provides an in-depth technical analysis of trans-4-aminoadamantan-1-ol, detailing its structural crystallography, self-validating synthetic resolution, and its profound impact on the pharmacological profiles of modern therapeutics, including the renin inhibitor DS-8108b[2] and the pan-JAK inhibitor peficitinib[3].

Structural Characteristics & Crystallographic Significance

The spatial arrangement of atoms in chiral and rigid cyclic compounds dictates their biological activity. For trans-4-aminoadamantan-1-ol, the trans geometry is non-negotiable for its target engagement.

The Role of Stereochemistry in Target Engagement

In drug design, the adamantane core acts as a bulky, lipophilic anchor. When functionalized at the 1- and 4-positions, the molecule can exist in cis and trans diastereomeric forms. X-ray crystallography has unambiguously established that the trans configuration allows the molecule to penetrate deeply into hydrophobic enzymatic clefts—such as the S3 pocket of human renin[4] or the ATP-binding site of Janus kinases (JAKs)[5]—without introducing steric clashes that would otherwise be caused by the cis isomer.

Crystallographic Evidence in Drug Design

In the development of DS-8108b , a novel orally bioavailable renin inhibitor, the introduction of trans-4-aminoadamantan-1-ol to the N-terminal portion of the molecule was a breakthrough[2]. Crystallographic studies of DS-8108b bound to human renin (PDB: 3VUC) revealed that the trans-adamantanol moiety perfectly complements the lipophilic S3 pocket, driving the IC50 down to 0.9 nM[6]. Similarly, in the synthesis of peficitinib , the trans isomer is essential for optimal hydrogen bonding with the hinge region of JAK enzymes (e.g., JAK3, PDB: 6AAK)[5].

Experimental Workflows: Synthesis and Crystallography

To ensure scientific integrity, the protocols below are designed as self-validating systems, embedding quality control (QC) checkpoints directly into the workflow to prevent the propagation of errors.

Protocol: Diastereomeric Resolution of trans-4-Aminoadamantan-1-ol

Because standard synthesis yields a 1:1 diastereomeric mixture of cis- and trans-4-aminoadamantan-1-ol, rigorous separation is required[7].

Step 1: Amine Protection (Cbz Derivatization)

  • Action: React the 1:1 diastereomeric mixture of 4-aminoadamantan-1-ol with benzyl chloroformate (Cbz-Cl) in the presence of a mild base (e.g., NaHCO3).

  • Causality: The free amines are too polar and structurally similar for efficient silica gel chromatography. The Cbz group increases the molecular footprint and alters the dipole moment, enabling baseline resolution of the diastereomers.

  • Self-Validation: Confirm complete consumption of the starting material via TLC (ninhydrin stain).

Step 2: Chromatographic Separation

  • Action: Separate the Cbz-protected diastereomers using preparative HPLC or column chromatography.

  • Self-Validation: Run analytical HPLC and 1H-NMR on the isolated fractions. The trans isomer must show >99% diastereomeric excess (de) before proceeding. Do not advance mixed fractions.

Step 3: Catalytic Hydrogenation (Deprotection)

  • Action: Dissolve the pure trans-Cbz intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature.

  • Causality: Pd/C hydrogenation cleanly cleaves the Cbz protecting group without risking epimerization of the adamantane stereocenters, which could occur under harsh acidic or basic deprotection conditions.

  • Self-Validation: Filter through Celite, concentrate, and verify the final trans-4-aminoadamantan-1-ol structure via LC-MS (target mass [M+H]+ = 168.1) and 13C-NMR.

SynthesisWorkflow A 4-aminoadamantan-1-ol (1:1 cis/trans mixture) B Cbz Protection (Benzyl chloroformate) A->B C Chromatographic Separation (Prep-HPLC) B->C D QC: 1H-NMR & Analytical HPLC (>99% de confirmation) C->D E Catalytic Hydrogenation (Pd/C, H2 gas) D->E Pass F trans-4-aminoadamantan-1-ol (Pure Isomer) E->F

Workflow for the stereoselective isolation of trans-4-aminoadamantan-1-ol.

Protocol: X-Ray Crystallography of Co-Crystal Complexes

Step 1: Protein Purification and Ligand Soaking

  • Action: Purify the target kinase/enzyme (e.g., JAK3 or Human Renin) and grow apo-crystals using vapor diffusion. Soak the pre-formed crystals in a mother liquor containing a 5-fold molar excess of the trans-4-aminoadamantan-1-ol derivative.

  • Causality: Soaking pre-formed apo-crystals often yields higher resolution diffraction than co-crystallization, provided the crystal lattice is flexible enough to accommodate the ligand without cracking.

Step 2: Cryoprotection and Freezing

  • Action: Briefly transfer the soaked crystals to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Self-Validation: Screen multiple crystals on the diffractometer. Reject any crystals showing severe ice rings or high mosaicity (>1.0°).

Step 3: Phase Determination and Refinement

  • Action: Collect diffraction data at a synchrotron source. Solve the phase problem using Molecular Replacement (MR) with a homologous apo-structure.

  • Self-Validation: Iteratively refine the structure using Phenix or Refmac5. The protocol is validated when R-work is <0.20, R-free is <0.25, and the Ramachandran plot shows >95% of residues in favored regions.

Pharmacological Impact & Signaling Pathways

The integration of trans-4-aminoadamantan-1-ol into drug scaffolds has yielded profound clinical results, particularly in modulating the Renin-Angiotensin-Aldosterone System (RAAS) and the JAK/STAT signaling pathway.

In the case of peficitinib , the drug acts as a pan-JAK inhibitor[3]. The trans-adamantanol core provides the exact steric bulk needed to competitively block the ATP-binding site of JAK enzymes. This prevents the cross-phosphorylation of JAKs, thereby halting the downstream phosphorylation of STAT proteins, which are responsible for the transcription of pro-inflammatory cytokines in rheumatoid arthritis[5].

JAKSTATPathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/2/3 Activation (Cross-phosphorylation) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Inhibitor Peficitinib (trans-adamantyl core) Competes at ATP-binding site Inhibitor->JAK Blocks Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Mechanism of JAK/STAT pathway inhibition by trans-4-aminoadamantan-1-ol derivatives.

Quantitative Data Summary

The table below summarizes the pharmacological efficiency of key clinical compounds utilizing the trans-4-aminoadamantan-1-ol scaffold, highlighting the correlation between structural design and target affinity.

Compound NamePrimary TargetTarget IC50Disease ApplicationCo-Crystal PDB Code
DS-8108b Human Renin0.9 nMHypertension / RAAS3VUC[6]
Peficitinib JAK3 (Pan-JAK)0.70 – 5.0 nMRheumatoid Arthritis6AAK[5]

References

  • CAS No. 62075-23-4 Specifications - Ambeed.
  • Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor Source: ACS Publications URL
  • A Comprehensive Overview of Globally Approved JAK Inhibitors Source: MDPI URL
  • Synthetic Approaches to the New Drugs Approved during 2019 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Seven steps to synthesize Peficitinib hydrobromide Source: ChemicalBook URL

Sources

Exploratory

Pharmacokinetic Profiling of Adamantane Amino Alcohols: A Technical Guide to ADME Optimization

As drug discovery pivots toward increasingly complex neurological and virological targets, the adamantane scaffold has solidified its reputation as the "lipophilic bullet" of medicinal chemistry [1]. However, pure adaman...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex neurological and virological targets, the adamantane scaffold has solidified its reputation as the "lipophilic bullet" of medicinal chemistry [1]. However, pure adamantane is a highly hydrophobic, "brick dust" molecule. The strategic functionalization of this cage with an amino alcohol moiety—yielding adamantane amino alcohols—represents a masterclass in physicochemical tuning.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive pharmacokinetics. Here, we will dissect the causality behind the Absorption, Distribution, Metabolism, and Excretion (ADME) of these derivatives, and outline the self-validating experimental protocols required to optimize them for clinical success.

The Physicochemical Paradigm: Why the Amino Alcohol?

The parent adamantane hydrocarbon (tricyclo[3.3.1.1³’⁷]decane) possesses a rigid, diamondoid architecture that confers exceptional metabolic stability and lipophilicity[1]. However, extreme lipophilicity often leads to poor aqueous solubility and irreversible sequestration in adipose tissue.

By appending an amino alcohol group (e.g., 1-(1-Adamantyl)-2-aminoethanol), we introduce two critical features:

  • A Basic Amine (pKa ~9.0–10.5): Ensures the molecule is predominantly ionized at physiological pH (7.4), allowing for the formulation of highly soluble hydrochloride salts.

  • A Hydroxyl Group: Acts as both a hydrogen-bond donor and acceptor, fine-tuning the polar surface area (PSA).

This combination optimally lowers the LogD (distribution coefficient) at pH 7.4, facilitating rapid dissolution in the gastrointestinal tract while preserving enough intrinsic lipophilicity (LogP) to passively diffuse across the blood-brain barrier (BBB).

Core Pharmacokinetic Architecture (ADME)

Absorption and Distribution

Adamantane amino alcohols exhibit near-complete oral bioavailability. Their rigid 3D structure minimizes the entropic penalty of membrane insertion. Once in systemic circulation, they display a massive Volume of Distribution ( Vd​ ), often exceeding 5 L/kg. This indicates extensive tissue partitioning, particularly into lipid-rich environments like the central nervous system, which is essential for targets like the NMDA receptor or viral M2 proton channels [2].

Metabolism and Excretion

The tertiary carbons of the adamantane cage are sterically hindered, conferring profound resistance to Phase I oxidation by Cytochrome P450 (CYP450) enzymes [3]. Consequently, these compounds are characterized by exceptionally long half-lives ( t1/2​ ) and are primarily excreted unchanged in the urine. This unique metabolic profile necessitates precise dose adjustments in patients with renal impairment to prevent drug accumulation and toxicity [2].

Quantitative Pharmacokinetic Data

The following table synthesizes the comparative PK parameters of standard adamantane derivatives against a prototype adamantane amino alcohol, illustrating the tuning effect of functional groups.

Compound ClassPrimary TargetEstimated LogPHalf-Life ( t1/2​ )Volume of Distribution ( Vd​ )Primary Excretion Route
Amantadine (Primary Amine)Viral M2 Channel~2.410 – 14 hours3.0 – 8.0 L/kgRenal (Unchanged)
Memantine (Dimethyl Amine)NMDA Receptor~3.260 – 80 hours9.0 – 11.0 L/kgRenal (Unchanged)
Vildagliptin (Adamantyl-Cyanopyrrolidine)DPP-4 Enzyme~0.52 – 3 hours~1.0 L/kgHepatic / Renal
Adamantane Amino Alcohol (Prototype)Multi-target / CNS2.0 – 2.815 – 40 hours4.0 – 10.0 L/kgRenal (Unchanged) / Minor Phase II

Self-Validating Experimental Methodologies

To accurately profile the ADME characteristics of novel adamantane amino alcohols, standard assays must be adapted to account for their high lipophilicity and volatility. The protocols below are designed as self-validating systems, ensuring data integrity through specific mechanistic controls.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and Phase I metabolic stability.

Causality Check: Why use a 1 mg/mL protein concentration and a low 1 µM substrate concentration? This specific ratio ensures pseudo-first-order kinetics, preventing the saturation of CYP450 enzymes and allowing for the accurate mathematical derivation of CLint​ [3].

  • Reagent Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Setup: In a 96-well plate, combine the buffer, microsomes (final protein concentration 1 mg/mL), and the adamantane amino alcohol (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction. Note: NADPH is the obligate electron donor for CYP450s; omitting it in a control well validates that any observed depletion is strictly CYP-mediated.

  • Time-Course Quenching: At intervals (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated amantadine). Causality: Cold acetonitrile instantly denatures the enzymes and precipitates proteins, locking the reaction state for accurate time-point analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Predict Blood-Brain Barrier penetration via passive diffusion.

Causality Check: Why utilize porcine brain lipid extract dissolved in dodecane rather than standard synthetic lipid bilayers? Porcine extract accurately mimics the complex sphingomyelin and cholesterol ratios of the human BBB. Dodecane closely mimics the hydrophobic core of the cell membrane, ensuring the artificial membrane maintains structural integrity over the incubation period without forming aqueous pores that yield false-positive permeability rates.

  • Lipid Preparation: Dissolve porcine brain lipid extract in dodecane to a concentration of 20 mg/mL.

  • Membrane Coating: Apply 4 µL of the lipid solution to the porous filter of the PAMPA donor plate. Allow 5 minutes for the solvent to settle into the pores.

  • Donor/Acceptor Loading: Add 300 µL of the adamantane amino alcohol solution (10 µM in PBS, pH 7.4) to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Visualizations of Workflows and Mechanisms

The following diagrams map the logical progression of ADME optimization and the pharmacological mechanism of action for CNS-active adamantane derivatives.

ADME_Workflow A Adamantane Amino Alcohol Synthesis B Physicochemical Profiling (pKa, LogP, Solubility) A->B C In Vitro Permeability (PAMPA-BBB / Caco-2) B->C D Metabolic Stability (Liver Microsomes) C->D D->A Redesign E In Vivo PK (Rodent Models) D->E F Lead Optimization E->F

Caption: Fig 1. ADME optimization workflow for adamantane amino alcohol derivatives.

NMDA_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 Toxicity Excitotoxicity Ca2->Toxicity Drug Adamantane Amino Alcohol Block Channel Blockade Drug->Block Block->NMDAR

Caption: Fig 2. Mechanism of NMDA receptor blockade by adamantane amino alcohols.

References

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: Chemical Reviews (ACS Publications) URL: [Link][1][2]

  • Title: Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions Source: Journal of Chemical Health Risks URL: [Link][3]

  • Title: The Role of Adamantane Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link][4]

Sources

Foundational

trans-4-aminoadamantan-1-ol toxicity and safety data sheet

Trans-4-Aminoadamantan-1-ol: Comprehensive Safety Data, Toxicity Profile, and Applications in Drug Discovery Executive Summary Trans-4-aminoadamantan-1-ol (and its hydrochloride salt variant) is a highly specialized bicy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Trans-4-Aminoadamantan-1-ol: Comprehensive Safety Data, Toxicity Profile, and Applications in Drug Discovery

Executive Summary

Trans-4-aminoadamantan-1-ol (and its hydrochloride salt variant) is a highly specialized bicyclic aliphatic amine utilized extensively as a building block in medicinal chemistry. By integrating the bulky, lipophilic adamantane scaffold into small-molecule drug candidates, researchers can significantly enhance target binding affinity, steric shielding, and metabolic stability. This technical guide provides a rigorous analysis of its physicochemical properties, toxicological safety data sheet (SDS) parameters, and field-proven protocols for safe handling and chemical synthesis.

Physicochemical Properties

Understanding the physical characteristics of trans-4-aminoadamantan-1-ol is critical for predicting its behavior in both biological systems and synthetic workflows.

Table 1: Physicochemical Properties of trans-4-Aminoadamantan-1-ol

PropertyFree BaseHydrochloride Salt
CAS Number 62058-03-1[1]62075-23-4[2]
Molecular Formula C10H17NO[3]C10H18ClNO[3]
Molecular Weight 167.25 g/mol [1]203.71 g/mol [2]
Appearance White to off-white powder[1]White crystalline powder
Solubility Soluble in organic solventsSoluble in water and polar protic solvents

Toxicological Profile & Safety Data Sheet (SDS) Guidelines

Despite its utility in synthesizing safe therapeutics, the raw building block requires stringent handling protocols. The compound is classified under the Globally Harmonized System (GHS) as a localized irritant.

Table 2: GHS Hazard Classification and Toxicity Data

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[4]
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation[4]
Aquatic Toxicity Acute 1 / Chronic 1WarningH400 / H410: Very toxic to aquatic life (specific derivatives)[5]

In Vivo Toxicity Insights : While direct LD50 data for the raw amine is limited, downstream derivatives (such as soluble epoxide hydrolase inhibitors synthesized from trans-4-aminoadamantan-1-ol) have demonstrated excellent tolerability in murine models. In acute toxicity tests, intraperitoneal injections at single doses of 100 mg/kg showed no adverse effects on body weight or behavior over a 14-day observation period, indicating that the integrated scaffold is well tolerated[6].

SDS_Response A Exposure Event (trans-4-Aminoadamantan-1-ol) B Skin Contact (H315) A->B C Eye Contact (H319) A->C D Wash with Soap & Water Remove Contaminated Clothing B->D E Rinse Cautiously with Water Remove Contact Lenses C->E F Monitor for Persistent Irritation D->F E->F G Seek Medical Attention F->G If symptoms persist

Fig 1. Emergency response workflow for trans-4-aminoadamantan-1-ol exposure.

Mechanistic Role in Drug Development

The incorporation of the trans-4-aminoadamantan-1-ol moiety is a strategic choice in rational drug design. The adamantane cage provides a rigid, three-dimensional lipophilic bulk that can perfectly occupy hydrophobic pockets in target enzymes.

  • Renin Inhibitors (e.g., DS-8108b) : The introduction of trans-4-aminoadamantan-1-ol to the N-terminal portion of a piperazine scaffold led to the discovery of the clinical candidate DS-8108b. Mechanistically, the hydroxyl group of the adamantane ring forms a critical hydrogen-bonding network with the backbone atoms of Thr72, Arg74, and a water molecule in the S2′ pocket of the renin enzyme, drastically improving binding affinity and oral bioavailability[7].

  • JAK Inhibitors (e.g., Peficitinib) : The compound serves as a critical intermediate in the synthesis of Peficitinib. The adamantyl amine undergoes a nucleophilic aromatic substitution (SNAr) with a chloropyridine core, providing the necessary steric shielding to enhance the drug's metabolic stability against enzymatic degradation[8].

Pharmacokinetics A trans-4-Aminoadamantan-1-ol (Building Block) B SNAr Coupling Reaction A->B Synthesis C Adamantane Scaffold Integration B->C Structural Modification D Target Enzyme Binding (Hydrophobic Pocket) C->D Pharmacodynamics E Steric Shielding (Metabolic Stability) C->E Pharmacokinetics F Enhanced Bioavailability E->F In Vivo Outcome

Fig 2. Logical workflow of trans-4-aminoadamantan-1-ol in pharmacokinetic enhancement.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Safe Handling and Decontamination System

Causality: As a Category 2 skin and eye irritant[4], exposure to the fine crystalline powder can cause micro-abrasions and localized pH-driven irritation (especially when handling the hydrochloride salt form).

  • Preparation : Don appropriate PPE, including chemical-resistant nitrile gloves (double-gloving recommended), safety goggles with side shields, and a laboratory coat[9].

  • Handling : Handle the material exclusively within a Class II biological safety cabinet or a certified chemical fume hood to prevent the dispersion and inhalation of airborne dust particulates[9].

  • Decontamination : In the event of a spill, sweep the solid gently to avoid dust generation. Wash the affected surface with copious amounts of water and a mild detergent[9].

  • Validation Checkpoint: Use a universal pH indicator strip on the final rinse water from the decontaminated surface. A neutral pH (6.5–7.5) validates the complete removal of the acidic hydrochloride salt residue.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Integration

Causality: Coupling trans-4-aminoadamantan-1-ol to an unactivated heteroaryl chloride (such as in Peficitinib synthesis) is challenging due to the steric hindrance of the bulky adamantane cage. High thermal energy is required to overcome the activation barrier, and a non-nucleophilic base is needed to scavenge the generated HCl, preventing the protonation of the adamantyl amine which would render it non-nucleophilic[8].

  • Reagent Assembly : In a heavy-walled sealed pressure tube, combine 1.0 equivalent of the heteroaryl chloride core and 3.0 equivalents of trans-4-aminoadamantan-1-ol[8].

  • Base Addition : Add 5.0 equivalents of triethylamine (Et3N). Expert Insight: Triethylamine is preferred over highly toxic tributylamine to improve the overall safety profile of the reaction without compromising the substitution yield[8].

  • Thermal Activation : Suspend the mixture in an appropriate high-boiling solvent (e.g., NMP) or run under neat conditions, and heat to 200°C for 2–4 hours[8].

  • Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is self-validating when the starting material peak (UV 254 nm) is completely consumed and the target mass (M+H)+ is identified in the total ion chromatogram.

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove the triethylamine hydrochloride byproduct.

  • Validation Checkpoint 2: Perform a silver nitrate (AgNO3) drop test on the aqueous wash layer. The absence of a white AgCl precipitate validates that the chloride salts have been successfully purged from the organic product layer.

References

  • Trans-4-Aminoadamantan-1-ol CAS 62058-03-1 Manufacturers, hsppharma.com. 1

  • eMolecules trans-4-Aminoadamantan-1-ol hydrochloride | 62075-23-4, fishersci.com. 2

  • 62075-23-4 | trans-4-Aminoadamantan-1-ol hydrochloride, bldpharm.com. 3

  • Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis - PMC, nih.gov. 6

  • CAS No. 62075-23-4 Specifications - Ambeed.com, ambeed.com. 5

  • TCI AMERICA - Spectrum Chemical, spectrumchemical.com. 4

  • SAFETY DATA SHEET - Tokyo Chemical Industry, tcichemicals.com. 9

  • Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor - PMC, nih.gov.7

  • Buy Peficitinib | 944118-01-8 | >98% - Smolecule, smolecule.com.8

Sources

Protocols & Analytical Methods

Method

Synthesis of trans-4-Aminoadamantan-1-ol from Amantadine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust protocol for the synthesis of trans-4-aminoadamantan-1-ol from the readily available starting material, amantadine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust protocol for the synthesis of trans-4-aminoadamantan-1-ol from the readily available starting material, amantadine. This document provides not only a step-by-step methodology but also delves into the scientific rationale behind the procedural choices, ensuring a thorough understanding of the synthesis. The protocol is designed to be self-validating, with clear instructions for purification and characterization of the final product.

Introduction

trans-4-Aminoadamantan-1-ol is a valuable building block in medicinal chemistry and drug development. Its rigid, three-dimensional adamantane cage, substituted with both an amino and a hydroxyl group in a specific stereochemical arrangement, makes it an attractive scaffold for the design of novel therapeutic agents. The trans configuration, where the amino and hydroxyl groups are on opposite sides of the adamantane core, is often crucial for achieving desired biological activity and target engagement.

The synthesis of this compound from amantadine presents a unique challenge due to the inert nature of the adamantane C-H bonds. The following protocol outlines a two-step process involving a non-stereoselective oxidation followed by a highly selective purification step to isolate the desired trans-isomer.

Synthetic Pathway Overview

The synthesis of trans-4-aminoadamantan-1-ol from amantadine proceeds via a two-stage process. The first stage involves the direct oxidation of the amantadine core to introduce a hydroxyl group. This reaction is notoriously challenging and typically results in a mixture of stereoisomers. The second, and arguably most critical, stage is the selective purification of the desired trans-isomer from the crude reaction mixture.

G Amantadine Amantadine Mixed_Isomers Mixture of cis- and trans- 4-aminoadamantan-1-ol Amantadine->Mixed_Isomers  Oxidation (HNO₃/H₂SO₄) trans_Isomer_HCl trans-4-Aminoadamantan-1-ol Hydrochloride Mixed_Isomers->trans_Isomer_HCl  Acidification & Recrystallization (HCl, Methanol)

Caption: Synthetic workflow for trans-4-aminoadamantan-1-ol from amantadine.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of trans-4-aminoadamantan-1-ol hydrochloride.

Part 1: Oxidation of Amantadine

This procedure is adapted from established, albeit low-yielding, oxidation methods for adamantane derivatives. The use of a potent oxidizing mixture of nitric and sulfuric acids allows for the functionalization of the adamantane core. It is important to note that this reaction is not stereoselective and will produce a mixture of cis- and trans-4-aminoadamantan-1-ol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Concentration
Amantadine HydrochlorideC₁₀H₁₇N·HCl187.71-
Concentrated Nitric AcidHNO₃63.0168%
Concentrated Sulfuric AcidH₂SO₄98.0898%
Deionized WaterH₂O18.02-
Sodium HydroxideNaOH40.00-
DichloromethaneCH₂Cl₂84.93-
Anhydrous Sodium SulfateNa₂SO₄142.04-

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 30 mL (0.41 mol) of concentrated nitric acid (68%) to 300 mL (5.28 mol) of concentrated sulfuric acid (98%). Maintain the temperature below 10°C during the addition.

  • Reaction Setup: In a separate reaction vessel, cool 300 mL of concentrated sulfuric acid to below 5°C in an ice-salt bath.

  • Addition of Amantadine: To the cooled sulfuric acid, slowly add 24 g (0.13 mol) of amantadine hydrochloride in portions, ensuring the temperature remains below 10°C. Stir the mixture until the amantadine hydrochloride is completely dissolved.

  • Oxidation Reaction: Slowly add the pre-cooled nitrating mixture to the amantadine solution dropwise, maintaining the reaction temperature between 0-5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The resulting solution will be acidic.

  • Basification: Cool the acidic solution in an ice bath and slowly add solid sodium hydroxide or a concentrated aqueous solution of sodium hydroxide until the pH of the solution is greater than 12. This step must be performed with extreme caution as it is highly exothermic.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product as a mixture of cis- and trans-4-aminoadamantan-1-ol. The expected yield of the crude mixture is low, typically around 20-30%.

Part 2: Purification by Selective Recrystallization

The separation of the trans-isomer from the cis-isomer is achieved by converting the free amines to their hydrochloride salts and then performing a selective recrystallization from methanol. The trans-isomer hydrochloride is significantly less soluble in methanol than the cis-isomer, allowing for its isolation in high purity.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
Crude 4-aminoadamantan-1-olC₁₀H₁₇NO167.25
MethanolCH₃OH32.04
Hydrochloric Acid (in Methanol)HCl36.46

Procedure:

  • Dissolution and Acidification: Dissolve the crude mixture of 4-aminoadamantan-1-ol isomers in a minimum amount of methanol. Cool the solution in an ice bath.

  • Salt Formation: To the cooled methanolic solution, add a solution of hydrochloric acid in methanol dropwise until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt of the trans-isomer will begin to precipitate. Allow the mixture to stand in the ice bath for at least one hour to ensure complete crystallization.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum to obtain pure trans-4-aminoadamantan-1-ol hydrochloride. The expected yield from the crude mixture can vary but aims for a high recovery of the trans-isomer present.

Characterization of Isomers

Accurate characterization of the final product is essential to confirm its identity and purity. Below are the expected spectroscopic data for both the cis and trans isomers of 4-aminoadamantan-1-ol hydrochloride.

trans-4-Aminoadamantan-1-ol Hydrochloride:

  • ¹H NMR (D₂O): δ 3.41 (s, 1H), 2.15 (s, 2H), 2.08 (s, 1H), 1.68-1.74 (m, 6H), 1.52 (s, 2H), 1.49 (s, 2H).[1]

  • Appearance: White to almost white crystalline powder.

cis-4-Aminoadamantan-1-ol Hydrochloride:

  • Spectroscopic data for the cis-isomer is less commonly reported in readily available literature, highlighting the focus on the trans-isomer in synthetic and medicinal chemistry. However, its presence can be monitored by chromatographic methods (TLC, GC-MS) during the purification process. The differing stereochemistry will result in a distinct NMR spectrum from the trans-isomer.

Experimental Workflow Diagram

G cluster_oxidation Part 1: Oxidation cluster_purification Part 2: Purification A Prepare Nitrating Mixture (HNO₃ in H₂SO₄) C Combine and React (0-5°C to RT) A->C B Dissolve Amantadine HCl in H₂SO₄ B->C D Quench on Ice C->D E Basify with NaOH (pH > 12) D->E F Extract with CH₂Cl₂ E->F G Dry and Concentrate F->G H Crude Mixture of cis/trans Isomers G->H I Dissolve Crude Mixture in Methanol H->I Proceed to Purification J Acidify with HCl/Methanol I->J K Crystallize in Ice Bath J->K L Vacuum Filtration K->L M Wash with Cold Methanol L->M N Dry Under Vacuum M->N O Pure trans-4-Aminoadamantan-1-ol HCl N->O

Caption: Detailed experimental workflow for the synthesis and purification.

Causality and Scientific Integrity

The choice of a highly acidic and oxidizing environment in the first step is necessitated by the exceptional stability of the adamantane cage. The tertiary C-H bonds are the most reactive sites for electrophilic attack, leading to hydroxylation at the bridgehead positions. The lack of stereoselectivity is a common outcome in such direct oxidation reactions of substituted adamantanes.

The success of this protocol hinges on the purification step. The difference in the crystal lattice energies of the cis and trans hydrochloride salts in methanol is the key to their separation. The trans isomer, with its higher symmetry, packs more efficiently into a crystal lattice, leading to lower solubility and selective precipitation. This self-validating system ensures that only the desired isomer is isolated in a pure form, which can be verified by melting point analysis and spectroscopy.

References

  • CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google P
  • trans-4-Aminoadamantan-1-ol hydrochloride | 62075-23-4 - Tokyo Chemical Industry.
  • CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google P
  • Synthesis of 3-Aminoadamantan-1-ol from Amantadine: A Technical Guide - Benchchem.
  • CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google P

Sources

Application

Protocol for the Dissolution of trans-4-Aminoadamantan-1-ol in Organic Solvents

An Application Guide and Standard Operating Procedure Abstract This document provides a comprehensive guide and detailed protocols for the dissolution of trans-4-aminoadamantan-1-ol in common organic solvents. The unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Standard Operating Procedure

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of trans-4-aminoadamantan-1-ol in common organic solvents. The unique amphiphilic nature of this molecule, stemming from its rigid, lipophilic adamantane core and polar amino and hydroxyl functional groups, presents specific challenges for achieving stable, homogenous solutions. This guide addresses these challenges by explaining the underlying physicochemical principles, providing a systematic approach to solvent selection, and offering step-by-step protocols for dissolution. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a building block in chemical synthesis or in biological assays.

Introduction: Understanding the Molecule

trans-4-Aminoadamantan-1-ol is a key bifunctional adamantane derivative. Its rigid, three-dimensional tricyclic alkane structure provides a robust and predictable scaffold for presenting pharmacophoric groups in precise orientations, making it a valuable building block in medicinal chemistry.[1] The adamantane cage itself is highly lipophilic (hydrophobic), a property that often governs the solubility of its derivatives in non-polar environments.[2][3] However, the presence of both a primary amine (-NH2) and a hydroxyl (-OH) group in a trans configuration introduces significant polarity and the capacity for hydrogen bonding. This dual-characteristic structure dictates its solubility, requiring a careful and reasoned approach to solvent selection.

This guide will focus on the free base form of the molecule. It is important to note that this compound is often supplied as a hydrochloride (HCl) salt (CAS 62075-23-4), which exhibits significantly different solubility, particularly enhanced solubility in polar protic solvents like methanol and water.[4][5]

Physicochemical Profile

A foundational understanding of the physicochemical properties of trans-4-aminoadamantan-1-ol is essential for predicting its behavior in various solvents.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₇NO[6][7]
Molecular Weight 167.25 g/mol [6]
Appearance White to off-white crystalline solid/powder
Melting Point 230-235 °C[8]
Boiling Point ~276 °C[8]
Structure Rigid, cage-like hydrocarbon with polar functional groups[1][2]

The Science of Dissolution: A Systematic Approach

The principle of "like dissolves like" is the cornerstone of solvent selection. Due to its amphiphilic nature, trans-4-aminoadamantan-1-ol does not strictly adhere to this rule in a simple way. The large, non-polar surface area of the adamantane cage favors interaction with non-polar solvents, while the polar -OH and -NH2 groups favor interaction with polar solvents. The key to effective dissolution is to select a solvent that can adequately solvate both moieties of the molecule.

cluster_molecule trans-4-Aminoadamantan-1-ol cluster_solvents Solvent Interaction Molecule Adamantane Cage NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Molecule->NonPolar Favorable (Lipophilic Interaction) Polar Polar Aprotic Solvents (e.g., DMSO, DMF, THF) Molecule->Polar Less Favorable Groups -OH & -NH2 Groups Groups->NonPolar Unfavorable Groups->Polar Favorable (H-Bonding, Dipole-Dipole)

Caption: Duality of trans-4-aminoadamantan-1-ol driving solvent selection.

Solvent Selection Rationale:

  • Polar Aprotic Solvents (Recommended Starting Point): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are often the most effective.[2] They possess a high dielectric constant and strong dipoles capable of solvating the polar functional groups, while their organic nature allows for favorable interactions with the adamantane cage. DMSO is particularly effective due to its exceptional solvating power for a wide range of organic compounds.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can dissolve trans-4-aminoadamantan-1-ol, especially with the application of gentle heat.[5][9] They can act as both hydrogen bond donors and acceptors, effectively solvating the amine and hydroxyl groups. However, solubility may be more limited compared to DMSO for preparing high-concentration stock solutions.

  • Non-Polar Solvents: Solvents like hexane and toluene are generally poor choices.[2] While they can interact with the lipophilic adamantane core, they cannot effectively solvate the polar -NH2 and -OH groups, leading to very low solubility.

  • Aqueous Solvents: The free base form of trans-4-aminoadamantan-1-ol is practically insoluble in water and neutral buffers due to the dominance of the large, hydrophobic cage.[2][10]

Standard Operating Protocol: Preparation of a Stock Solution

This protocol details the preparation of a 10 mg/mL stock solution in DMSO, a common starting point for many chemical and biological applications.

4.1. Materials & Equipment

  • trans-4-Aminoadamantan-1-ol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Appropriate glass vial with a PTFE-lined cap

  • Pipettors or glass syringes

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves

4.2. Visual Workflow for Dissolution

start Start weigh 1. Weigh Compound start->weigh add_solvent 2. Add DMSO weigh->add_solvent vortex 3. Vortex Mix (30-60 sec) add_solvent->vortex inspect1 Visually Inspect (Clear Solution?) vortex->inspect1 sonicate 4. Sonicate (5-10 min) inspect1->sonicate No end_success Solution Ready for Use/Storage inspect1->end_success Yes inspect2 Visually Inspect (Clear Solution?) sonicate->inspect2 heat 5. Gentle Heat (35-40°C, optional) inspect2->heat No inspect2->end_success Yes inspect3 Visually Inspect (Clear Solution?) heat->inspect3 inspect3->end_success Yes end_fail Troubleshoot: - Check Purity - Try a Different Solvent inspect3->end_fail No

Caption: Step-by-step workflow for dissolving trans-4-aminoadamantan-1-ol.

4.3. Step-by-Step Procedure

  • Preparation: Tare a clean, dry glass vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of trans-4-aminoadamantan-1-ol into the vial (e.g., 10.0 mg).

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For 10.0 mg of compound to make a 10 mg/mL solution, add 1.0 mL of DMSO.

  • Initial Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds.

  • Visual Inspection: Check the solution against a light source. If any solid particulates are visible, proceed to the next step. If the solution is perfectly clear, the dissolution is complete.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break up agglomerates and facilitate dissolution.

  • Re-inspection: Visually inspect the solution again. If it is still not clear, proceed to the optional heating step.

  • Gentle Heating (Optional): Warm the solution in a water bath or on a heating block to 35-40°C for 5-10 minutes. Caution: Do not overheat, as this could potentially degrade the compound or solvent. Vortex the solution intermittently during heating.

  • Final Assessment: Allow the solution to cool to room temperature. A stable solution should remain clear and free of precipitates.

  • Storage: Store the resulting stock solution at the recommended temperature (typically -20°C for long-term storage) in a tightly sealed vial to prevent moisture absorption by the DMSO.

Protocol Validation and Quality Control

Visual inspection is a necessary but not always sufficient method to confirm dissolution. For applications requiring precise concentrations, analytical validation is recommended.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to confirm the concentration and purity of the dissolved compound.[11] A standard protocol would involve diluting the prepared stock solution into the mobile phase and comparing the peak area to a standard curve.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for analyzing adamantane derivatives.[12] A small aliquot of the solution can be analyzed to confirm the presence and integrity of the compound. For GC analysis, a solvent system like methanol/DMSO is often employed.[12]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound oils out or forms a suspension Incorrect solvent choice; solvent is not polar enough.Switch to a more powerful polar aprotic solvent like DMSO or DMF.
Solution is cloudy after sonication/heating Compound may be impure; solution is supersaturated.Filter the solution through a 0.22 µm PTFE syringe filter. Verify the purity of the starting material. Try preparing a more dilute solution.
Precipitate forms upon cooling or standing A supersaturated solution was formed; low ambient temperature.Re-warm the solution gently to re-dissolve the precipitate. Consider using the solution while warm or preparing a less concentrated stock.
Precipitate forms when adding to aqueous buffer (Co-solvent issue) The compound is crashing out of solution as the percentage of the organic co-solvent becomes too low.Decrease the final concentration in the aqueous medium. Increase the percentage of the organic co-solvent if the assay allows. Add the DMSO stock to the vigorously stirring buffer solution slowly (dropwise) to avoid localized high concentrations.

References

  • BenchChem. (n.d.). trans-4-Aminoadamantan-1-ol | 62058-03-1.
  • PubChem. (n.d.). 4-Aminoadamantan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives.
  • SciELO. (2015). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. Retrieved from [Link]

  • Fluorochem. (n.d.). TRANS-4-AMINOADAMANTAN-1-OL HCL (CAS 62075-23-4).
  • Tokyo Chemical Industry. (n.d.). trans-4-Amino-1-adamantanol Hydrochloride | 62075-23-4.
  • Sigma-Aldrich. (n.d.). trans-4-Aminoadamantan-1-ol hydrochloride | 62075-23-4.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Trans-4-Amino-1-hydroxy-adamantane | CAS 62058-03-1.
  • National Center for Biotechnology Information. (n.d.). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Retrieved from [Link]

  • Hangzhou Longshine Bio-Tech. (n.d.). Trans-4-Aminoadamantan-1-ol HCl 62075-23-4. Retrieved from Hangzhou Longshine Bio-Tech website.
  • Google Patents. (n.d.). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
  • Fisher Scientific. (2010). 3-Amino-1-adamantanol Safety Data Sheet.
  • Bradford Scholars. (2020). Descriptors for adamantane and some of its derivatives.
  • ChemicalBook. (2025). Trans-4-Amino-1-hydroxy-adamantane | 62058-03-1.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Aminopentan-2-ol.
  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone.
  • Journal of Chemical Technology and Metallurgy. (2025). Hydrolytic Stability of Adamantane Hybrid Molecules.
  • National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2010). Development and Validation of an HPLC Method for Determination of Purity of Sn-ADAM. Retrieved from [Link]

Sources

Method

Application Note: Advanced Catalytic Hydrogenation Techniques for Adamantane Derivatives

Abstract Adamantane and its derivatives (e.g., amantadine, rimantadine, and saxagliptin) feature rigid, sterically bulky, and highly lipophilic tricyclic cage structures. These properties make them privileged scaffolds i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Adamantane and its derivatives (e.g., amantadine, rimantadine, and saxagliptin) feature rigid, sterically bulky, and highly lipophilic tricyclic cage structures. These properties make them privileged scaffolds in neuropharmacology and antiviral drug design. However, the unique steric hindrance inherent to the adamantyl core imposes significant mass-transfer and thermodynamic limitations during catalytic hydrogenation. This application note provides a comprehensive guide to overcoming these barriers, detailing catalyst selection, solvent causality, and optimized protocols for the reduction of adamantane-bound nitro, imine, and cyano groups.

Mechanistic Insights & Causality in Experimental Design

The reduction of functional groups directly attached to or adjacent to the adamantane core requires careful tuning of the heterogeneous catalytic system. As an application scientist, understanding the "why" behind these parameters is critical for successful scale-up and optimization.

  • Steric Shielding and Catalyst Selection: The bulky nature of the adamantane cage restricts the approach vector of the substrate to the catalyst surface. Standard 10% Palladium on Carbon (Pd/C) is highly effective for unhindered nitro groups, as demonstrated in the1[1]. However, for more sterically demanding reductive aminations (e.g., oxime/imine reduction), elevated pressures or modified catalysts such as Titanium dioxide-palladium charcoal (TiO₂-Pd/C) are required to enhance the dispersion of active metal sites and promote hydrogen spillover, according to2[2].

  • Solvent and pH Causality: Amine products strongly adsorb onto palladium and platinum surfaces, leading to rapid catalyst poisoning. Conducting the hydrogenation in strongly acidic media (e.g., methanolic HCl or glacial acetic acid) immediately protonates the nascent amine. This prevents coordination to the metal catalyst, shifting the reaction equilibrium forward and ensuring complete conversion, a principle highlighted in the3[3].

  • Alternative Modalities: While traditional heterogeneous catalysis remains the industrial standard, emerging techniques such as4 have shown viability for 1-nitroadamantane reduction in aqueous media[4].

Quantitative Comparison of Hydrogenation Strategies

The following table summarizes validated parameters for the catalytic hydrogenation of key adamantane derivatives, allowing for rapid cross-comparison of conditions.

SubstrateTarget ProductCatalystSolvent / AdditivesPressure & TempExpected Yield
1-Nitroadamantane Amantadine10% Pd/CMethanol1 atm (Balloon), RT>90%
1-Adamantyl methyl ketoxime RimantadineTiO₂-Pd/C or Raney-NiGlacial Acetic Acid45-60 psi, RT to 40°C85-92%
Adamantylidene cyanoacetate Adamantyl β -amino acid10% Pd/CMethanol / conc. HCl40 psi, RT88%
Annulated Adamantyl Imines Noradamantane AminesPd/C or LiAlH₄THF or Methanol1 atm, RT75-85%

(Data synthesized from established protocols for adamantane functionalization[1][2][3][5])

Decision Workflow for Adamantane Hydrogenation

G Start Adamantane Derivative Hydrogenation Substrate Identify Functional Group Start->Substrate Nitro Nitro Group (-NO2) Substrate->Nitro Oxime Oxime/Imine (=N-OH / =N-R) Substrate->Oxime Cyano Cyano/Alkene (-CN / C=C) Substrate->Cyano Cat1 10% Pd/C, H2 (1 atm) MeOH, RT Nitro->Cat1 Mild Reduction Cat2 Raney-Ni or TiO2-Pd/C H2 (40-60 psi), AcOH Oxime->Cat2 High Pressure Cat3 10% Pd/C, H2 (40 psi) MeOH / conc. HCl Cyano->Cat3 Acidic Conditions Prod1 Primary Amine (e.g., Amantadine) Cat1->Prod1 Prod2 Branched Amine (e.g., Rimantadine) Cat2->Prod2 Prod3 Beta-Amino Acid Derivatives Cat3->Prod3

Decision matrix for selecting catalytic hydrogenation conditions for adamantane derivatives.

Detailed Experimental Protocols
Protocol A: Synthesis of Amantadine via Reduction of 1-Nitroadamantane

Self-Validating Principle: The reduction of the nitro group to an amine drastically alters the polarity and chemical reactivity of the molecule. The reaction progress is self-validated via Thin Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the UV-active starting material and the simultaneous appearance of a baseline, ninhydrin-positive (purple/blue) spot definitively confirms the formation of the primary amine.

Materials:

  • 1-Nitroadamantane (10 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% w/w water wet) (0.1 g)

  • Methanol (HPLC grade, 50 mL)

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1-nitroadamantane in 50 mL of methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert atmosphere (e.g., Argon) or strictly use water-wet catalyst.

  • Purging: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Attach a hydrogen-filled balloon. Stir the suspension vigorously at room temperature for 12–16 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). Stop the reaction once the ninhydrin-positive spot is the sole product.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-adamantylamine. Purify via recrystallization as the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the crude product.

Protocol B: High-Pressure Reductive Amination for Rimantadine Hydrochloride

Self-Validating Principle: The use of glacial acetic acid serves a dual mechanistic purpose: it acts as a highly polar solvent to dissolve the bulky intermediate and immediately forms the acetate salt of the product in situ, preventing catalyst deactivation. The subsequent addition of HCl gas yields the highly crystalline hydrochloride salt, providing an inherent, self-contained purification step that rejects unreacted neutral starting materials.

Materials:

  • 1-Adamantyl methyl ketoxime (10 mmol)

  • TiO₂-Pd/C or 10% Pd/C (0.2 g)

  • Glacial acetic acid (40 mL)

  • Hydrogen gas (Cylinder)

Step-by-Step Methodology:

  • Reactor Loading: Transfer 1-adamantyl methyl ketoxime and glacial acetic acid into a high-pressure stainless steel autoclave (e.g., Parr reactor).

  • Catalyst Addition: Add the TiO₂-Pd/C catalyst. Seal the reactor securely.

  • Pressurization: Purge the reactor with nitrogen three times, followed by hydrogen gas three times. Pressurize the reactor with hydrogen to 45–50 psi (0.3–0.35 MPa)[2].

  • Reaction: Stir the mixture at room temperature to 40°C for 12–24 hours. Maintain constant hydrogen pressure throughout the reaction lifecycle.

  • Filtration: Vent the reactor safely in a fume hood. Filter the mixture through Celite to remove the catalyst.

  • Concentration & Extraction: Concentrate the filtrate to approximately 25% of its original volume. Add deionized water, adjust the pH to 9-10 using 1.0 M NaOH, and extract the free amine with dichloromethane (3 x 30 mL).

  • Precipitation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and bubble dry HCl gas through the solution to precipitate rimantadine hydrochloride. Filter and dry the white crystalline solid under a vacuum.

Troubleshooting Guide
  • Incomplete Conversion in Reductive Amination: If the oxime/imine reduction stalls at 50-60% conversion, it is typically due to catalyst poisoning by the free amine. Ensure the reaction medium is sufficiently acidic. Transitioning from methanol to glacial acetic acid or adding 4 equivalents of concentrated HCl often resolves this thermodynamic block[3].

  • Poor Catalyst Dispersion / Phase Separation: Adamantane derivatives are exceptionally hydrophobic. If using aqueous-organic mixtures, phase separation can occur, sequestering the substrate away from the catalyst. Ensure the use of a homogenizing co-solvent like THF or dichloromethane if solubility in pure methanol is poor.

  • Ring Contraction/Expansion Artifacts: While the adamantane cage is highly stable, working with strained derivatives (like annulated carbamates) under harsh conditions can lead to ring contraction to noradamantane frameworks[5]. Maintain temperatures below 50°C unless skeletal rearrangement is desired.

References
  • Title: Metal-Free Supramolecular Reduction of Nitro Compounds into the Cucurbit[7]uril Cavity Source: ACS Sustainable Chemistry & Engineering URL: 4

  • Title: Synthesis of noradamantane building blocks Source: Organic Chemistry Frontiers (RSC Publishing) URL: 1

  • Title: CN109320425A - A kind of synthetic method of rimantadine hydrochloride Source: Google Patents URL: 2

  • Title: An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl)-3-aminopropanoic acid Source: Croatica Chemica Acta URL: 3

  • Title: Annulated carbamates are precursors for the ring contraction of the adamantane framework Source: RSC Advances URL: 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization &amp; Troubleshooting Portal

Topic: Synthesis and Stereoselective Isolation of trans-4-Aminoadamantan-1-ol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Portal for adamantane-base...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Synthesis and Stereoselective Isolation of trans-4-Aminoadamantan-1-ol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Portal for adamantane-based Active Pharmaceutical Ingredient (API) intermediates. The synthesis of trans-4-aminoadamantan-1-ol—a critical building block for drugs like Peficitinib and various renin inhibitors—presents unique steric and chromatographic challenges. This guide synthesizes field-proven insights to help you troubleshoot low yields, overcome poor diastereomeric ratios (dr), and implement self-validating experimental protocols.

I. Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does the reductive amination of 5-hydroxy-2-adamantanone consistently yield a ~1:1 diastereomeric mixture, and how can I optimize the trans yield? Expertise & Causality: The adamantane cage is a highly symmetrical, rigid tricyclic system. When 5-hydroxy-2-adamantanone is converted to an imine or iminium intermediate, the steric environment of the axial and equatorial faces is nearly identical. Consequently, nucleophilic hydride attack (e.g., using NaBH 3​ CN or during catalytic hydrogenation) lacks facial bias, resulting in a thermodynamically driven ~1:1 diastereomeric ratio (dr) of cis and trans isomers[1]. Self-Validating Protocol: Instead of attempting complex asymmetric catalysis—which often fails to significantly improve the dr on this specific rigid scaffold—the industry-standard approach is to accept the 1:1 mixture and focus on highly efficient downstream resolution. Validating the initial 1:1 ratio via crude 1 H-NMR (checking the methine proton adjacent to the amine) ensures your upstream amination is functioning correctly before proceeding to separation.

Q2: Direct chromatographic separation of the cis/trans free amines leads to massive yield losses. What is the most reliable resolution strategy? Expertise & Causality: Free adamantyl amines are highly basic and strongly hydrogen-bond with silanol groups on standard silica gel stationary phases. This causes severe peak tailing (streaking), co-elution, and irreversible adsorption, effectively destroying your isolated yield. Self-Validating Protocol: The most reliable method is to mask the amine's basicity via Carboxybenzyl (Cbz) protection. By treating the crude mixture with benzyl chloroformate (Cbz-Cl), you convert the amines into neutral carbamates. The resulting cis- and trans-Cbz-diastereomers exhibit distinct retention factors (Rf) and can be cleanly separated by standard flash column chromatography[1]. You can self-validate the separation by TLC; the protected isomers will appear as tight, distinct spots without tailing, ensuring high-yield recovery of the target trans isomer[2].

Q3: My final deprotection (Pd/C hydrogenation) of the trans-Cbz intermediate is stalling, resulting in poor yields of the final trans-4-aminoadamantan-1-ol. How can I drive this to completion? Expertise & Causality: As the Cbz group is cleaved, the liberated free adamantyl amine is generated. Because adamantyl amines are sterically bulky and highly basic, they can strongly coordinate to the palladium catalyst surface, effectively poisoning the catalyst and halting the hydrogenolysis cycle. Self-Validating Protocol: Conduct the hydrogenation in an acidic medium (e.g., adding a stoichiometric amount of HCl or using acetic acid as a co-solvent). The acid immediately protonates the newly formed amine, converting it into an ammonium salt that cannot coordinate to the palladium. This keeps the catalyst surface active, ensuring quantitative conversion to the final product[3].

II. Quantitative Data Presentation

The following table summarizes the expected yields and isomer ratios across the optimized synthetic workflow, allowing you to benchmark your in-house results against industry standards.

Reaction StepReagents & ConditionsIsomer Ratio (trans:cis)Typical Yield (%)Key Mechanistic Observation
Reductive Amination NH 4​ OAc, NaBH 3​ CN, MeOH, RT~1:185 - 90% (crude)Facial symmetry prevents high dr.
Cbz Protection Cbz-Cl, Et 3​ N, CH 2​ Cl 2​ , 0 °C~1:195%Eliminates silica streaking.
Chromatographic Separation Silica gel, Hexane/EtOAc>99:1 (Isolated trans)40 - 45% (trans only)Clean baseline separation achieved.
Catalytic Hydrogenation Pd/C, H 2​ (1 atm), EtOH/HCl>99:192 - 96%Acidic media prevents Pd poisoning.

III. Experimental Workflows & Logical Relationships

G start 5-Hydroxy-2-adamantanone red_am Reductive Amination (1:1 dr mixture) start->red_am protect Cbz Protection (Benzyl chloroformate) red_am->protect Amine streaking prevents separation cbz_mix Cbz-protected cis/trans mixture protect->cbz_mix sep Chromatographic Separation cbz_mix->sep trans_cbz trans-Cbz-isomer (Target Fraction) sep->trans_cbz cis_cbz cis-Cbz-isomer (By-product) sep->cis_cbz deprotect Pd/C Hydrogenation (Acidic Media) trans_cbz->deprotect product trans-4-aminoadamantan-1-ol deprotect->product

Workflow for the stereoselective isolation of trans-4-aminoadamantan-1-ol via Cbz protection.

IV. Step-by-Step Methodologies

Protocol 1: Synthesis of cis/trans-4-aminoadamantan-1-ol (Reductive Amination)

  • Dissolve 5-hydroxy-2-adamantanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (0.2 M).

  • Stir the mixture at room temperature for 30 minutes to ensure complete iminium formation.

  • Add sodium cyanoborohydride (NaBH 3​ CN, 1.5 eq) portion-wise. (Caution: Toxic gas evolution; perform in a well-ventilated fume hood).

  • Stir the reaction at room temperature for 16 hours.

  • Quench with 1M NaOH to pH 10 and extract with 10% MeOH/CH 2​ Cl 2​ .

  • Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate to yield the crude 1:1 diastereomeric mixture.

Protocol 2: Cbz Protection and Chromatographic Resolution

  • Dissolve the crude amine mixture (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.1 M) and cool to 0 °C in an ice bath.

  • Add triethylamine (2.0 eq), followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 eq).

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH 4​ Cl, extract with CH 2​ Cl 2​ , dry, and concentrate.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Isolate the faster-eluting fraction (verify via 1 H-NMR) to obtain the pure trans-Cbz-protected intermediate[1].

Protocol 3: Deprotection to Yield trans-4-aminoadamantan-1-ol

  • Dissolve the pure trans-Cbz intermediate in absolute ethanol (0.1 M).

  • Add 10% Pd/C (10% w/w relative to the substrate) and a stoichiometric amount of concentrated HCl (1.1 eq).

  • Purge the reaction flask with nitrogen, then backfill with hydrogen gas (balloon pressure, 1 atm).

  • Stir vigorously at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with excess ethanol.

  • Concentrate the filtrate in vacuo. Triturate the resulting solid with diethyl ether to afford pure trans-4-aminoadamantan-1-ol hydrochloride salt[2].

V. References

  • Title: Seven steps to synthesize Peficitinib hydrobromide Source: ChemicalBook URL:

  • Title: Synthetic Approaches to the New Drugs Approved during 2019 | Journal of Medicinal Chemistry Source: ACS Publications URL:

  • Title: Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor Source: ACS Publications URL:

Sources

Optimization

troubleshooting trans-4-aminoadamantan-1-ol purification and isolation

Welcome to the Technical Support Center for the purification and isolation of trans-4-aminoadamantan-1-ol. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and isolation of trans-4-aminoadamantan-1-ol. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of rigid, polycyclic intermediates.

trans-4-Aminoadamantan-1-ol is a highly valuable building block, most notably utilized in the synthesis of the pan-JAK inhibitor peficitinib . However, its highly polar nature and the subtle physicochemical differences between its cis and trans diastereomers create notorious bottlenecks in chromatographic resolution and product recovery. This guide is designed to troubleshoot those exact failure points, explaining the mechanistic causality behind each issue and providing self-validating protocols to ensure high-yield isolation.

Troubleshooting Guides & FAQs

Q1: I am obtaining a 1:1 mixture of cis/trans isomers after the reductive amination of 5-hydroxy-2-adamantanone. Direct normal-phase silica gel chromatography results in severe co-elution. How can I resolve this? Expertise & Causality: The adamantane cage provides a rigid, bulky 3D scaffold, but the cis and trans faces of the free amino alcohol have nearly identical dipole moments. Furthermore, the highly basic primary amine interacts strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing that obliterates any minor retention factor ( Rf​ ) differences. Solution: You must employ a temporary masking strategy. React the diastereomeric mixture with benzyl chloroformate (Cbz-Cl) to form the corresponding carbamates. The bulky Cbz group amplifies the steric disparity between the cis and trans faces, allowing for clean baseline separation on standard normal-phase silica gel. Once the trans-isomer is isolated, the Cbz group is cleanly removed via palladium-catalyzed hydrogenation .

Q2: After separating the Cbz-protected trans-isomer and performing Pd/C hydrogenation, my isolated yields of the free amine are inexplicably low (<30%). Where is my product going? Expertise & Causality: trans-4-Aminoadamantan-1-ol is exceptionally hydrophilic. The combination of a primary amine and a hydroxyl group on a compact hydrocarbon cage makes the freebase highly soluble in water. If your post-hydrogenation workup involves aqueous washing or liquid-liquid extraction, the target molecule is partitioning entirely into the aqueous layer. Solution: Implement a strictly non-aqueous isolation protocol. After hydrogenation, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake exhaustively with methanol. Concentrate the filtrate directly in vacuo. Do not introduce water at any stage of this deprotection.

Q3: The Pd/C hydrogenation of the Cbz-protected intermediate is stalling at ~50% conversion. How do I drive it to completion? Expertise & Causality: Stalled hydrogenations of adamantyl systems are typically caused by two factors: steric occlusion of the catalyst surface by the bulky adamantane core, or catalyst poisoning by trace chloride ions (e.g., unreacted Cbz-Cl or benzyl chloride byproducts carried over from the protection step). Solution: First, ensure your Cbz-protected intermediate is rigorously purified and free of halogenated impurities. Second, increase the hydrogen pressure to 40-50 psi using a Parr shaker, rather than relying on a simple balloon. Finally, increasing the catalyst loading to 10-15% w/w (using 10% Pd/C) and gently warming the vessel to 40°C will overcome the steric activation energy barrier .

Q4: I need to store the compound long-term, but the freebase is hygroscopic and degrades. What is the best form for isolation? Expertise & Causality: The free amine is prone to atmospheric oxidation and moisture absorption. Converting it to a crystalline salt neutralizes the basic amine, stabilizing the molecule and facilitating long-term storage without degradation. Solution: Isolate the compound as its hydrochloride (HCl) salt. Dissolve the crude freebase in anhydrous diethyl ether or dioxane, and add a stoichiometric amount of 4M HCl in dioxane at 0°C. The trans-4-aminoadamantan-1-ol HCl salt will precipitate quantitatively as a white, bench-stable crystalline solid.

Quantitative Data: Method Comparison

To guide your synthetic planning, the following table summarizes the efficiency of various diastereomeric resolution strategies based on process chemistry standards.

Resolution StrategyIntermediate FormTypical Yield (%)Diastereomeric Ratio (trans:cis)Scalability
Direct Chromatography Free Amine< 25%Poor (< 3:1)Low
Chiral Auxiliary Reductive Amination (S)-phenylethylamine60-65%Moderate (~95:5)Medium
Cbz-Derivatization (Recommended) Cbz-Carbamate75-85%Excellent (> 99:1)High

Validated Experimental Protocol: The Cbz-Protection & Isolation Workflow

This self-validating protocol ensures high diastereomeric purity and maximum yield by relying on TLC-monitored steric resolution and completely avoiding aqueous workups during the final deprotection.

Phase 1: Cbz Protection of the Diastereomeric Mixture

  • Dissolve 1.0 eq of the crude cis/trans-4-aminoadamantan-1-ol mixture in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add 2.0 eq of triethylamine (Et 3​ N) and cool the mixture to 0°C under a nitrogen atmosphere.

  • Dropwise, add 1.2 eq of benzyl chloroformate (Cbz-Cl). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry the organic layer over MgSO 4​ , and concentrate in vacuo.

Phase 2: Chromatographic Resolution

  • Load the crude Cbz-protected mixture onto a silica gel column.

  • Elute using a gradient of Hexanes/Ethyl Acetate (start at 9:1, increase to 1:1).

  • Validation Check: The trans-isomer elutes slower than the cis-isomer due to the equatorial projection of the protected amine interacting more strongly with the stationary phase. Monitor via TLC (UV active). Pool and concentrate only the fractions containing the pure trans-isomer.

Phase 3: Non-Aqueous Deprotection & Isolation

  • Dissolve the pure trans-Cbz-aminoadamantan-1-ol in anhydrous methanol (0.1 M).

  • Add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the vessel with nitrogen, then introduce hydrogen gas (Parr shaker at 40 psi). Stir vigorously for 12 hours.

  • Validation Check: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with 3 column volumes of hot methanol to ensure complete recovery of the highly polar product.

  • Concentrate the filtrate directly in vacuo to yield the pure trans-4-aminoadamantan-1-ol freebase.

Workflow Visualization

G Start 5-hydroxy-2-adamantanone RedAm Reductive Amination (NH4OAc, NaBH3CN) Start->RedAm Mix cis/trans-4-aminoadamantan-1-ol (1:1 Mixture) RedAm->Mix Cbz Cbz Protection (Cbz-Cl, Et3N) Mix->Cbz CbzMix Cbz-protected Diastereomers Cbz->CbzMix Chrom Silica Gel Chromatography (Hexane/EtOAc) CbzMix->Chrom TransCbz trans-Cbz-aminoadamantan-1-ol (Isolated) Chrom->TransCbz Resolves isomers Deprot Catalytic Hydrogenation (Pd/C, H2) TransCbz->Deprot Product trans-4-aminoadamantan-1-ol (Pure Target) Deprot->Product Non-aqueous isolation

Workflow for the synthesis, resolution, and isolation of trans-4-aminoadamantan-1-ol.

References

  • Title: Synthetic Approaches to the New Drugs Approved during 2019 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 Source: PLOS One URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for trans-4-Aminoadamantan-1-ol

Welcome to the Technical Support Center for trans-4-aminoadamantan-1-ol (CAS: 62058-03-1). This compound is a critical amphiphilic intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), inclu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for trans-4-aminoadamantan-1-ol (CAS: 62058-03-1). This compound is a critical amphiphilic intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including the pan-JAK inhibitor Peficitinib and the renin inhibitor DS-8108b[1],[2]. Because of its bulky, lipophilic adamantane core combined with polar hydroxyl and amino groups, the free base is notoriously difficult to crystallize and is prone to forming waxy solids or oiling out.

This guide provides field-validated protocols, mechanistic troubleshooting steps, and comprehensive FAQs to help you optimize the crystallization and diastereomeric resolution of this compound.

Process Visualization

G A 5-Hydroxy-2-adamantanone B Oximation (NH2OH·HCl, Base) A->B C 5-Hydroxy-2-adamantanone Oxime B->C D Hydrogenation (H2, Raney Ni or Pd/C) C->D E 4-Aminoadamantan-1-ol (cis/trans mixture) D->E F Salt Formation (TMSCl in Methanol) E->F G Crude trans-4-Aminoadamantan-1-ol HCl F->G H Fractional Crystallization (Reflux to RT in Methanol) G->H I Pure trans-4-Aminoadamantan-1-ol HCl (>99% Purity) H->I

Workflow for the synthesis and crystallization of trans-4-aminoadamantan-1-ol.

Section 1: Troubleshooting Guide (Q&A)

Q: My crude trans-4-aminoadamantan-1-ol is precipitating as a viscous oil instead of a crystalline solid. How do I induce crystallization? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs because the free base has a low lattice energy and high solubility in organic solvents.

  • Causality & Solution: Convert the free base to a hydrochloride salt[3]. The ionic interactions in the salt form significantly increase the lattice energy, promoting highly ordered nucleation over phase separation. Dissolve the crude oil in anhydrous methanol and treat it with trimethylchlorosilane (TMSCl) at 0 °C. TMSCl reacts with methanol to generate anhydrous HCl in situ, ensuring a controlled, water-free environment that favors the precipitation of the crystalline hydrochloride salt[3].

Q: After the hydrogenation of 5-hydroxy-2-adamantanone oxime, I have a 1:1 mixture of cis and trans isomers. How can I selectively crystallize the trans isomer? A: The cis and trans isomers have nearly identical physical properties as free bases, making direct crystallization highly inefficient.

  • Causality & Solution 1 (Thermodynamic): Perform fractional crystallization of the hydrochloride salt. The trans-hydrochloride salt exhibits lower solubility in cold methanol compared to the cis-isomer. Refluxing the salt mixture in methanol followed by slow cooling to room temperature allows the trans isomer to selectively crystallize[3].

  • Causality & Solution 2 (Chromatographic/Derivatization): If crystallization fails to achieve the required purity, protect the amine mixture with benzyl chloroformate (Cbz-Cl). The resulting diastereomers have distinct polarities and can be separated via silica gel chromatography, followed by Pd/C catalyzed hydrogenolysis to yield the pure trans free base[2].

Q: My isolated crystals contain high levels of trapped solvent. How do I prevent solvent entrapment in the crystal lattice? A: Rapid crash-cooling creates high supersaturation, leading to fast crystal growth that kinetically traps solvent molecules within crystal lattice defects.

  • Causality & Solution: Implement a controlled cooling ramp (e.g., 0.1 °C/min). Seed the solution just below the saturation temperature (within the metastable zone) to induce secondary nucleation. This allows the crystal lattice to form thermodynamically, excluding solvent molecules.

Section 2: Experimental Protocols
Protocol: In Situ Hydrochloride Salt Formation and Fractional Crystallization

This protocol is a self-validating system: successful execution is confirmed by a constant dry weight and a GC purity of ≥99%, ensuring the complete removal of the cis-isomer.

Mechanistic Note: Utilizing TMSCl in methanol generates anhydrous HCl gradually. This prevents the localized pH spikes and exothermic degradation often seen when using concentrated aqueous HCl, thereby minimizing impurity formation[3].

  • Dissolution: Dissolve the crude 4-aminoadamantan-1-ol (mixture of cis/trans isomers) in anhydrous methanol (approximately 8 mL per gram of substrate)[3].

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Acidification: Slowly add trimethylchlorosilane (TMSCl) (1.05 equivalents) dropwise, strictly maintaining the internal temperature below 7 °C[3].

  • Maturation: Stir the reaction mixture at 0 °C for 1 hour. Subsequently, heat the mixture to reflux (approx. 65 °C) for 6 hours to ensure complete salt formation and total dissolution of the solids[3].

  • Fractional Crystallization: Remove the heat source. Allow the solution to cool slowly and undisturbed to room temperature over 12–14 hours. The trans isomer will selectively nucleate.

  • Isolation: Filter the precipitated white solids using a Büchner funnel. Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold methanol to remove residual cis-isomer mother liquor.

  • Validation & Drying: Dry the product in a vacuum oven at 60 °C until a constant weight is achieved.

    • Expected Outcome: ~45% mass yield of pure trans-4-amino-1-adamantanol hydrochloride; GC purity ≥99%[3].

Section 3: Data Presentation

Table 1: Comparison of Crystallization Solvent Systems for 4-Aminoadamantan-1-ol Derivatives

Compound StateSolvent SystemRatio (v/v)Cooling ProfileExpected Purity (trans)Technical Notes
Free Base Ethanol / Water1:1 to 1:3Fast CoolingModerate (~85%)Highly prone to oiling out; requires heavy seeding.
Free Base (Cbz-protected) Hexane / Ethyl Acetate4:1EvaporativeHigh (>95%)Utilized for chromatographic separation prior to crystallization[2].
Hydrochloride Salt Methanol (Anhydrous)N/ASlow (Reflux to RT)Very High (>99%)Industry standard for fractional crystallization of the trans isomer[3].
Hydrochloride Salt Acetone / Water9:1ControlledHigh (>98%)Viable alternative if methanol is restricted; forms distinct crystal habits.
Section 4: Frequently Asked Questions (FAQs)

Why is the trans configuration specifically required for drug synthesis? The stereochemistry of the adamantane core dictates the spatial orientation of the pharmacophore. In APIs like Peficitinib, the trans configuration ensures optimal binding geometry within the ATP-binding pocket of Janus kinases (JAK1/2/3), maximizing necessary hydrogen bonding and hydrophobic interactions for efficacy[2],[4].

What analytical techniques are best for validating the trans configuration post-crystallization? High-resolution mass spectrometry (HRMS) confirms the molecular weight, while 1H-NMR is critical for structural validation. Specifically, the coupling constants and chemical shifts of the protons adjacent to the hydroxyl and amino groups differentiate the isomers. X-ray crystallography of the hydrochloride salt provides definitive proof of the spatial trans-relationship[5].

Can I use hydrobromic acid (HBr) instead of hydrochloric acid (HCl) for the initial crystallization? While hydrobromic acid is frequently used in the final stages of API synthesis (e.g., forming peficitinib hydrobromide)[2], it is not recommended for the early-stage resolution of the 4-aminoadamantan-1-ol intermediate. The hydrochloride salt in methanol provides a much more reliable and documented solubility differential for separating the cis and trans isomers[3].

References
  • Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor. ACS Publications. 1

  • Seven steps to synthesize Peficitinib hydrobromide. ChemicalBook. 2

  • CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride. Google Patents. 3

  • trans-4-Aminoadamantan-1-ol | 62058-03-1. Benchchem. 5

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. 4

Sources

Reference Data & Comparative Studies

Validation

Trans-4-aminoadamantan-1-ol vs. Cis-4-aminoadamantan-1-ol: A Comprehensive Structural and Pharmacological Comparison Guide

As drug development professionals and medicinal chemists, we frequently leverage the adamantane scaffold as a "lipophilic bullet" to enhance central nervous system (CNS) penetration, improve metabolic stability, and modu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and medicinal chemists, we frequently leverage the adamantane scaffold as a "lipophilic bullet" to enhance central nervous system (CNS) penetration, improve metabolic stability, and modulate the pharmacokinetic profiles of novel chemical entities. However, when di-functionalizing this rigid polycyclic cage—specifically at the 1 and 4 positions—stereochemistry becomes the absolute determinant of target engagement.

This guide provides an objective, data-driven comparison between trans-4-aminoadamantan-1-ol (the E-isomer) and cis-4-aminoadamantan-1-ol (the Z-isomer), detailing their physicochemical properties, pharmacological applications, and the causality behind their stereoselective synthesis.

Physicochemical Properties & Isomeric Comparison

The spatial orientation of the hydroxyl (-OH) and amino (-NH₂) groups on the adamantane cage drastically alters the molecule's interaction with biological targets and chromatographic matrices. In the trans-isomer , these groups project from opposite faces of the cage, allowing the molecule to span across binding pockets. In the cis-isomer , they are localized on the same face, creating a concentrated polar region that often leads to steric clashes in highly specific receptor pockets.

Table 1: Quantitative & Structural Comparison
PropertyTrans-4-aminoadamantan-1-olCis-4-aminoadamantan-1-ol
CAS Number 62058-03-162058-13-3
Molecular Weight 167.25 g/mol 167.25 g/mol
Stereochemical Designation E-isomer (1r, 4s)Z-isomer (1s, 4r)
LC-MS Retention Time *0.64 min0.95 min
Topological Polar Surface Area 46.3 Ų46.3 Ų
Melting Point ~230 °C~224 °C
Spatial Orientation -OH and -NH₂ on opposite faces-OH and -NH₂ on the same face

*Based on standard reverse-phase LC-MS conditions [1]. The distinct retention times serve as a critical validation metric during synthesis.

Pharmacological Applications: The Causality of Stereochemistry

The choice between the trans and cis isomers is rarely arbitrary; it is dictated by the precise geometry of the target protein's active site.

  • 11β-HSD1 Inhibition (Metabolic Syndrome): The trans-isomer is heavily favored in the synthesis of pyrazolo-pyrimidine inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The trans geometry allows the lipophilic adamantane core to anchor deep within the hydrophobic pocket, while the polar functional groups bridge across the cavity to form critical hydrogen bonds with Ser170 and Tyr183 [2]. The cis-isomer fails to achieve this bidentate interaction.

  • TRPA1 Antagonism (Analgesia): In the development of adamantyl analogues of paracetamol, researchers synthesize both E and Z isomers to evaluate transient receptor potential ankyrin 1 (TRPA1) inhibition. The rigid distance between the 1,4-substituents mimics the para-substitution of paracetamol, but the stereoisomers exhibit different binding kinetics in the spinal cord [1].

  • Focal Adhesion Kinase (FAK) Inhibition: Recent patent literature highlights the exclusive use of trans-4-aminoadamantan-1-ol as a building block for novel FAK inhibitors, underscoring its utility in oncology drug development where precise kinase domain fitting is required [3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality statement (why the action is performed) and a validation checkpoint (how to prove it worked).

Protocol 1: Stereoselective Synthesis and Chromatographic Resolution

This protocol details the reductive amination of 5-hydroxy-2-adamantanone to yield both isomers, followed by their separation [1].

  • Step 1: Imine Formation

    • Action: Dissolve 5-hydroxy-2-adamantanone (1.0 eq) and benzylamine (1.2 eq) in anhydrous THF. Stir at 0 °C for 30 minutes.

    • Causality: Benzylamine is chosen over ammonia because it forms a highly stable benzylimine intermediate that resists unwanted side-polymerization.

    • Validation Checkpoint: TLC monitoring (Hexane/EtOAc 7:3). The reaction is complete when the ketone spot (lower Rf) is entirely consumed, replaced by the less polar imine spot.

  • Step 2: Catalytic Hydrogenation & Deprotection

    • Action: Add 10% Pd/C (0.2 eq by weight) to the mixture. Purge the vessel and hydrogenate at atmospheric pressure for 12 hours at room temperature.

    • Causality: The Pd/C catalyst achieves two goals simultaneously: it reduces the imine to an amine and catalytically cleaves the benzyl protecting group, yielding the crude E/Z isomeric mixture of 4-aminoadamantan-1-ol.

    • Validation Checkpoint: Hydrogen gas uptake ceases. Filter through Celite to remove Pd/C; the filtrate should be clear.

  • Step 3: Chromatographic Separation

    • Action: Evaporate the solvent and purify the white powder via preparative HPLC or silica gel chromatography.

    • Causality: The trans (E) and cis (Z) isomers possess different dipole moments due to their spatial arrangements, allowing them to partition differently between the mobile and stationary phases.

    • Validation Checkpoint: Analyze fractions via LC-MS. The trans-isomer will elute first (RT ~0.64 min, [M+H]+ = 168), followed by the cis-isomer (RT ~0.95 min, [M+H]+ = 168).

SynthesisWorkflow Start 5-Hydroxy-2-adamantanone (Starting Material) Imine Imine Formation (+ Benzylamine, THF) Start->Imine Step 1: Condensation Hydrogenation Catalytic Hydrogenation (H2, 10% Pd/C) Imine->Hydrogenation Step 2: Reduction/Deprotection Mixture E/Z Isomeric Mixture (Crude Product) Hydrogenation->Mixture Yields Chromatography Chromatographic Separation (Silica Gel / LC-MS) Mixture->Chromatography Resolution Trans Trans-Isomer (E) LC-MS RT: 0.64 min Chromatography->Trans Fraction 1 (More Polar) Cis Cis-Isomer (Z) LC-MS RT: 0.95 min Chromatography->Cis Fraction 2 (Less Polar)

Figure 1: Synthetic workflow and stereoselective resolution of 4-aminoadamantan-1-ol isomers.

Protocol 2: Receptor Binding Assay Preparation (11β-HSD1)

When testing the synthesized trans-isomer derivatives for 11β-HSD1 inhibition, standardizing the assay is critical [2].

  • Step 1: Ligand Preparation

    • Action: Dissolve the purified trans-4-aminoadamantan-1-ol derivative in 100% DMSO to create a 10 mM stock. Dilute serially in assay buffer (50 mM HEPES, pH 7.4).

    • Causality: DMSO ensures complete solubilization of the lipophilic adamantane core. The final DMSO concentration in the assay must be kept below 1% to prevent enzyme denaturation.

  • Step 2: Enzymatic Incubation

    • Action: Incubate the ligand with recombinant human 11β-HSD1 and NADPH (cofactor) for 15 minutes at 37 °C before adding cortisone (substrate).

    • Causality: Pre-incubation allows the trans-isomer to establish its critical hydrogen bonds with Ser170/Tyr183 in the catalytic pocket before the substrate introduces competitive pressure.

    • Validation Checkpoint: Include a positive control (e.g., Carbenoxolone) and a negative control (vehicle only). The assay is only valid if the positive control yields >90% inhibition and the vehicle shows uninhibited conversion of cortisone to cortisol.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction (NADPH) Metabolic Metabolic Syndrome (Obesity, Insulin Resistance) Cortisol->Metabolic Receptor Activation Inhibitor Trans-4-aminoadamantan-1-ol Derivatives Inhibitor->Enzyme Competitive Inhibition (H-bonds to Ser170/Tyr183)

Figure 2: Mechanistic role of trans-4-aminoadamantan-1-ol derivatives in 11β-HSD1 inhibition.

Conclusion

While both trans- and cis-4-aminoadamantan-1-ol share identical molecular weights and core structural features [4], their divergent spatial geometries dictate their utility in drug discovery. The trans-isomer consistently emerges as the preferred scaffold for target-specific inhibition (such as 11β-HSD1 and FAK) due to its ability to bridge binding pockets effectively. Rigorous chromatographic separation and self-validating analytical techniques (like LC-MS retention profiling) are mandatory to ensure stereochemical purity before advancing these compounds into biological assays.

References

  • Title: Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 Source: PLOS One (National Center for Biotechnology Information) URL: [Link]

  • Title: Pyrazolo-pyrimidine derivatives as 11β-HSD1 inhibitors Source: MedChemComm - RSC Publishing URL: [Link]

  • Title: US20230049557A1 - Novel adamantane derivatives as inhibitors of focal adhesion kinase Source: Google Patents URL
  • Title: PubChem CID 2857447 - 4-Aminoadamantan-1-ol Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Comparative

Comparative Stereoselectivity in trans-4-Aminoadamantan-1-ol Synthesis Routes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Context trans-4-Aminoadamantan-1-ol i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

trans-4-Aminoadamantan-1-ol is a highly privileged rigid, chiral building block in modern medicinal chemistry. It is most prominently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Vildagliptin [1], 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, and various JAK and TRPA1 antagonists [2]. The rigid adamantane cage provides crucial hydrophobic interactions with target enzymes, enhancing both potency and metabolic stability.

The primary synthetic challenge lies in the stereoselective amination of the precursor, 5-hydroxyadamantan-2-one. Because the adamantane cage is conformationally locked, the introduction of the amine group creates a new stereocenter that can exist in either the trans (E-isomer, equatorial-like relative to the hydroxyl) or cis (Z-isomer, axial-like) configuration.

Achieving high diastereomeric excess (de) for the trans isomer is notoriously difficult. The remote 5-hydroxyl group exerts minimal steric hindrance, meaning standard chemical hydrides struggle to differentiate the two π-faces of the intermediate iminium ion [3]. This guide objectively compares traditional chemical reductive amination against modern biocatalytic transamination, detailing the causality behind their stereochemical outcomes.

Mechanistic Pathways: Chemical vs. Biocatalytic

Route A: Traditional Chemical Reductive Amination

Chemical reductive amination typically utilizes sodium cyanoborohydride (NaBH₃CN) with ammonia, or transition-metal catalyzed hydrogenation (e.g., 5% Rh/C) using a chiral auxiliary like S-α-methylbenzylamine [4].

  • Causality of Poor Stereocontrol: When the ketone is converted to an imine, the two faces of the adamantane ring are nearly sterically equivalent. Hydride attack occurs from both the equatorial and axial trajectories. Even with bulky chiral auxiliaries, the thermodynamic difference between the transition states is marginal, typically yielding a 3:1 to 1:1 mixture of trans:cis isomers [4].

  • Consequence: Extensive downstream processing (fractional crystallization or chromatography) is required, severely impacting the E-factor (environmental footprint) and overall yield.

Route B: Biocatalytic Transamination

Enzymatic synthesis employs Amine Transaminases (ATAs) or Imine Reductases (IREDs) [5].

  • Causality of High Stereocontrol: Enzymes rely on a highly structured active site pocket rather than simple reagent trajectory. The ATA active site binds the 5-hydroxyadamantan-2-one in a specific orientation dictated by the hydrogen-bonding of the 5-hydroxyl group and the hydrophobic bulk of the adamantane cage. The pyridoxal phosphate (PLP) cofactor then delivers the amino group exclusively to one face of the ketone.

  • Consequence: This lock-and-key mechanism bypasses the inherent lack of steric bias in the substrate, routinely achieving >99% de for the trans isomer[6].

Pathway Visualization

SynthesisRoutes SM 5-Hydroxyadamantan-2-one Imine Imine / Iminium Intermediate SM->Imine NH3 / Chiral Amine BioCat Biocatalysis (Amine Transaminase + PLP) SM->BioCat Isopropylamine (Donor) ChemRed Chemical Reduction (NaBH3CN or Rh/C) Imine->ChemRed Trans trans-4-Aminoadamantan-1-ol (Desired, E-isomer) ChemRed->Trans ~50-75% Yield Cis cis-4-Aminoadamantan-1-ol (Undesired, Z-isomer) ChemRed->Cis ~25-50% Yield BioCat->Trans >99% de

Caption: Divergent stereochemical outcomes of chemical vs. biocatalytic amination of 5-hydroxyadamantan-2-one.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary synthetic strategies based on process chemistry literature and optimization studies.

MetricRoute A: Direct Hydride Reduction (NaBH₃CN)Route B: Chiral Auxiliary + Rh/CRoute C: Biocatalytic Transamination (ATA)
Reagents NH₃/MeOH, NaBH₃CNS-α-methylbenzylamine, H₂, Rh/CATA Enzyme, PLP, Isopropylamine
Crude Yield 85 - 90%80 - 85%75 - 85%
Diastereomeric Ratio (trans:cis) ~ 1:1~ 3:1> 99:1
Purification Required Heavy fractional crystallizationChromatography + DebenzylationSimple extraction / Salt formation
Isolated trans Yield ~ 35 - 40%~ 55%~ 80%
Scalability & Cost Low cost reagents, high wasteHigh cost (Rh), moderate wasteHigh initial R&D cost, very low waste
Primary Byproducts Adamantan-2,5-diol (over-reduction) [7]cis-isomer, debenzylation wasteAcetone (from amine donor)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are integrated to confirm intermediate formation before proceeding to reduction steps.

Protocol 1: Chemical Reductive Amination (Hydride Route)

Note: This route is optimal for rapid, small-scale synthesis where chromatographic separation is acceptable.

  • Imine Formation: Dissolve 5-hydroxyadamantan-2-one (1.0 eq, 10 mmol) in anhydrous methanol (30 mL) under an inert N₂ atmosphere. Add a 7N solution of ammonia in methanol (5.0 eq) and glacial acetic acid (0.1 eq) to adjust the pH to ~6.0.

  • IPC Check: Stir at 25 °C for 2 hours. Validate imine formation via LC-MS (look for [M+H]⁺ = 166 m/z). Do not proceed until ketone consumption is >90% to prevent direct reduction to adamantan-2,5-diol [7].

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH₃CN (1.5 eq). The mild reducing power of NaBH₃CN at pH 6 ensures selective reduction of the iminium ion over the unreacted ketone.

  • Workup: Stir for 12 hours at room temperature. Quench with 1M NaOH (15 mL) to destroy excess hydride and free-base the amine. Extract with dichloromethane (3 x 30 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Separation: The resulting crude is a ~1:1 mixture of trans and cis isomers. Separate via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) or fractional crystallization using 0.05 M sulfuric acid [8].

Protocol 2: Biocatalytic Transamination (ATA Route)

Note: This route is optimal for process scale-up requiring absolute stereocontrol.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5). Add pyridoxal 5'-phosphate (PLP, 1 mM) as the essential co-factor.

  • Reaction Assembly: To the buffer (50 mL), add isopropylamine (500 mM) as the amine donor. Adjust pH back to 7.5 if necessary. Add 5-hydroxyadamantan-2-one (50 mM, dissolved in minimal DMSO, final DMSO concentration <5% v/v to prevent enzyme denaturation).

  • Enzyme Addition: Add the engineered Amine Transaminase (ATA) powder (e.g., 5 mg/mL).

  • Incubation & IPC: Incubate at 30 °C with orbital shaking (150 rpm) for 24 hours. Monitor the reaction via GC-FID or HPLC. The reaction is driven forward by the evaporation or removal of the acetone byproduct.

  • Workup: Once conversion reaches >95%, basify the aqueous phase to pH 11 using 2M NaOH. Extract the product with methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Validation: Concentrate the MTBE layer. Analyze via Chiral GC or NMR. The trans-4-aminoadamantan-1-ol will present a de of >99%, requiring no further diastereomeric separation.

Conclusion

While chemical reductive amination remains accessible for early-stage discovery, its inherent lack of π-face diastereoselection on the rigid adamantane cage makes it unviable for green, large-scale manufacturing. Biocatalytic transamination represents the gold standard for synthesizing trans-4-aminoadamantan-1-ol, leveraging the precise active-site geometry of transaminases to bypass thermodynamic limitations and deliver the E-isomer with near-perfect stereoselectivity.

References

  • National Institutes of Health. "Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1." NIH. Available at:[Link]

  • Di Maio, G., et al. "π-Face diastereoselection: Stereochemistry and reactivity of reduction reactions on conformationally rigid substrates: 5-X-adamantan-2-ones and trans-10-X-decal-2-ones." ResearchGate. Available at:[Link]

  • Jaroskova, L., et al. "An expeditious preparation of E-2-amino-5-hydroxyadamantane and its Z-isomer." ResearchGate. Available at:[Link]

  • ACS Publications. "Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852)." ACS. Available at:[Link]

  • ACS Publications. "Synthetic Approaches to the New Drugs Approved during 2019." ACS. Available at:[Link]

  • ACS Publications. "Synthetic Approaches to the New Drugs Approved during 2019 (Lascufloxacin/Esaxerenone derivatives)." ACS. Available at:[Link]

Safety & Regulatory Compliance

Safety

trans-4-Aminoadamantan-1-ol proper disposal procedures

Comprehensive Operational and Disposal Guide for trans-4-Aminoadamantan-1-ol Introduction & Chemical Identity trans-4-Aminoadamantan-1-ol is a highly specialized tricyclic hydrocarbon derivative. It is predominantly util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for trans-4-Aminoadamantan-1-ol

Introduction & Chemical Identity

trans-4-Aminoadamantan-1-ol is a highly specialized tricyclic hydrocarbon derivative. It is predominantly utilized and supplied as a hydrochloride salt (CAS 62075-23-4) in pharmaceutical drug discovery, serving as a critical structural intermediate in the synthesis of Janus kinase (JAK) inhibitors such as peficitinib[1].

Handling this compound requires a deep understanding of its physiochemical behavior—specifically, the interplay between its lipophilic adamantane core and its hydrophilic amine and hydroxyl groups. Proper logistical management, from operational handling to final thermal destruction, is essential to mitigate occupational exposure and environmental contamination.

Quantitative Physiochemical and Hazard Profile

The hazard profile of trans-4-Aminoadamantan-1-ol hydrochloride is driven by its localized basicity and particulate nature. The amine functionality can disrupt cellular lipid bilayers upon contact, leading to its classification as a skin and eye irritant[2]. Furthermore, the stoichiometric presence of the chloride ion dictates its strict classification as a halogenated waste stream.

Table 1: Quantitative Physiochemical and Hazard Profile

ParameterSpecification / Data
Chemical Name trans-4-Aminoadamantan-1-ol hydrochloride
CAS Registry Number 62075-23-4[3]
Molecular Formula C₁₀H₁₈ClNO[2]
Molecular Weight 203.71 g/mol [2]
Physical State Solid (Crystalline Powder)
GHS Signal Word Warning[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[2]
Waste Classification Halogenated Organic Solid

Spill Response & Mitigation Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal contact.

Step 1: Immediate Isolation and PPE Verification

  • Action: Evacuate non-essential personnel from the immediate spill area. Don appropriate PPE, including a particulate respirator (e.g., N95 or P100), safety goggles, and heavy-duty nitrile gloves.

  • Causality: The compound is harmful if swallowed (H302) and causes serious eye and skin irritation (H315, H319)[2]. As a fine crystalline powder, the hydrochloride salt can easily aerosolize; inhalation of these particulates risks severe respiratory tract irritation[5].

Step 2: Dry Mechanical Containment

  • Action: Use a static-free brush and plastic dustpan to gently sweep up the solid material. Do not use water for the initial bulk cleanup.

  • Causality: Absorbing or sweeping the dry spillage prevents the material from dissolving and spreading. This dry mitigation strategy prevents unnecessary material damage and limits the expansion of the contaminated aqueous zone[5].

Step 3: Surface Decontamination

  • Action: After the bulk solid is removed, gently wash the affected surfaces (and any exposed skin) with copious amounts of soap and water[4].

  • Causality: The adamantane moiety is highly lipophilic. While the hydrochloride salt is water-soluble, residual free-base traces are most effectively solubilized and lifted by the surfactant action of soap rather than by water alone, ensuring complete decontamination[4].

Proper Disposal Procedures

Because trans-4-Aminoadamantan-1-ol features a highly stable tricyclic cage, it resists standard biological degradation in municipal wastewater treatment plants. It must be disposed of via a self-validating system of segregation and thermal destruction.

Step 1: Waste Stream Segregation

  • Action: Classify and segregate the waste strictly as a "Halogenated Organic Solid." Do not mix this material with non-halogenated solvent waste or aqueous waste streams.

  • Causality: Because the compound is handled as a hydrochloride salt, thermal destruction will generate corrosive hydrogen chloride (HCl) gas. Mixing it with non-halogenated waste violates environmental regulations and compromises the emission control systems of standard incinerators.

Step 2: Primary and Secondary Packaging

  • Action: Transfer the collected waste into a chemically compatible, sealable primary container (e.g., High-Density Polyethylene - HDPE). Place this primary container into a secondary containment bin.

  • Causality: HDPE is highly resistant to both the lipophilic adamantane structure and the mildly acidic nature of the hydrochloride salt, preventing chemical leaching or container degradation prior to final destruction.

Step 3: GHS-Compliant Labeling

  • Action: Affix labels explicitly indicating "Halogenated Organic Waste," alongside the GHS pictogram for "Harmful/Irritant" (GHS07)[4]. Explicitly list the chemical name and CAS 62075-23-4.

  • Causality: Accurate labeling ensures that downstream waste management personnel are immediately aware of the specific H302, H315, and H319 hazards, dictating their handling protocols and preventing accidental exposure[2].

Step 4: High-Temperature Incineration

  • Action: Dispatch the packaged waste to a licensed chemical disposal facility equipped for high-temperature incineration with flue-gas scrubbing capabilities.

  • Causality: High-temperature incineration ensures the complete thermal oxidation of the highly stable adamantane cage into CO₂, H₂O, and NOₓ. The flue-gas scrubber is strictly necessary to neutralize the HCl gas produced from the chloride counterion, preventing environmental contamination and acid rain contributions[5].

DisposalWorkflow A Waste Generation trans-4-Aminoadamantan-1-ol HCl B Hazard Assessment Identify as Halogenated Organic A->B C Primary Packaging Seal in HDPE Container B->C D Secondary Containment Apply GHS Labels (H302, H315, H319) C->D E Final Destruction High-Temp Incineration with Scrubber D->E

Workflow for the segregation and disposal of trans-4-Aminoadamantan-1-ol hydrochloride waste.

References

1.1 Title: 4-Aminoadamantan-1-ol hydrochloride | C10H18ClNO | CID 2857446 - PubChem Source: nih.gov URL: [Link]

1.8 Title: A Comprehensive Overview of Globally Approved JAK Inhibitors - MDPI Source: mdpi.com URL: [Link]

Sources

Handling

Personal protective equipment for handling trans-4-Aminoadamantan-1-ol

Advanced Safety and Operational Protocol for Handling trans-4-Aminoadamantan-1-ol Executive Summary & Chemical Context trans-4-Aminoadamantan-1-ol (commonly supplied as a hydrochloride salt, CAS 62075-23-4) is a highly s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling trans-4-Aminoadamantan-1-ol

Executive Summary & Chemical Context

trans-4-Aminoadamantan-1-ol (commonly supplied as a hydrochloride salt, CAS 62075-23-4) is a highly specialized bicyclic building block. In modern medicinal chemistry, it is most prominently utilized in the synthesis of peficitinib (Smyraf), a potent pan-JAK inhibitor used for treating rheumatoid arthritis ()[1]. Handling this compound requires strict operational discipline. The bulky adamantane cage imparts significant lipophilicity, while the amine functionality acts as a severe irritant, demanding a robust, self-validating safety protocol.

Hazard Profile & Mechanistic Causality

Understanding the molecular behavior of trans-4-Aminoadamantan-1-ol is critical for effective risk mitigation.

  • Dermal and Ocular Toxicity (H315, H319): The lipophilic nature of the adamantane core allows the molecule to rapidly partition into the stratum corneum and ocular tissues. Once absorbed, the localized pH shift caused by the hydrochloride salt (or the basicity of the free amine) induces rapid protein denaturation and cellular irritation ()[2].

  • Respiratory Irritation (H335) & Hygroscopicity: The compound is sensitive to air and moisture ()[3]. Exposure to ambient humidity causes the powder to clump and release micro-particulates. Inhalation of these particulates leads to severe respiratory tract irritation.

Required Personal Protective Equipment (PPE)

To establish a self-validating safety barrier, the following PPE must be deployed:

  • Hand Protection: Double-gloving with heavy-duty nitrile (minimum 5 mil thickness). Causality: Nitrile provides excellent resistance to the lipophilic adamantane cage. Double gloving ensures that if the outer glove is compromised by solvent degradation during reaction setup, the inner glove maintains the barrier.

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles paired with a full face shield. Causality: The risk of severe eye damage necessitates a dual-layer defense against both particulate dust during weighing and solvent splashes during synthesis ()[2].

  • Body Protection: Tyvek lab coat or a chemical-resistant apron over standard cotton lab attire. Causality: Prevents particulate accumulation on porous clothing, which could lead to delayed dermal exposure outside the laboratory ()[3].

  • Respiratory Protection: Handling must occur within a Class II Type B2 Biological Safety Cabinet or a certified chemical fume hood. If engineering controls fail, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block the inhalation of irritating dust.

Data Presentation: Physicochemical & Hazard Summary

Property / HazardSpecificationOperational Causality & Mitigation
CAS Number 62075-23-4 (HCl salt) / 62058-03-1 (Free base)Verify salt form before calculating reaction stoichiometry.
Molecular Weight 203.71 g/mol (HCl salt)N/A
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Driven by amine basicity/HCl acidity; mandates full barrier PPE.
Air/Moisture Sensitivity High (Hygroscopic)Handle under Argon/N2 to prevent degradation and clumping.
Storage Conditions Keep cool, protect from sunlightStore in a tightly closed container under inert gas ()[3].

Operational Workflow: Peficitinib Intermediate Synthesis

This protocol outlines the safe handling of trans-4-Aminoadamantan-1-ol during its nucleophilic aromatic substitution with a chloropyridine derivative, a key step in peficitinib synthesis ()[4].

  • Step 1: Environmental Purge & Static Mitigation

    • Action: Wipe down the analytical balance and surrounding fume hood area with a static-dissipative solution. Purge the reaction vessel with Argon or Nitrogen.

    • Causality: The powder is highly prone to static cling. Eliminating static prevents the aerosolization of irritating particulates, validating the integrity of the weighing environment.

  • Step 2: Inert Weighing (Self-Validating)

    • Action: Tare a conductive anti-static weigh boat. Carefully transfer trans-4-Aminoadamantan-1-ol using a grounded stainless-steel spatula. Immediately seal the source container.

    • Validation: A stable balance reading without drift confirms the absence of static repulsion and moisture absorption (hygroscopicity).

  • Step 3: Reaction Setup (Nucleophilic Substitution)

    • Action: Transfer the reagent into the Argon-purged reaction flask containing the chloropyridine electrophile. Add the appropriate solvent and base. Heat the reaction to the required forcing temperature (e.g., 200 °C in a sealed tube) ()[4].

    • Causality: The bulky adamantane group creates significant steric hindrance, requiring high activation energy (forcing temperatures) to drive the substitution. The sealed, inert environment prevents oxidative degradation of the amine at these extreme temperatures.

  • Step 4: Quenching and Spill/Disposal Management

    • Action: Cool the reaction to room temperature. Quench carefully with water to neutralize unreacted base and precipitate the product.

    • Spill Management: In the event of a powder spill, do NOT sweep. Cover with an inert, damp absorbent (like vermiculite) to suppress dust, then carefully scoop into a hazardous waste bag ()[3].

    • Disposal Plan: Contaminated PPE and solid waste must be placed in a sealed, labeled solid hazardous waste container. Liquid quench waste must be segregated into designated halogenated or non-halogenated carboys, depending on the reaction solvent.

Mandatory Visualization

G N1 1. PPE Verification (Double Gloves, Goggles) N2 2. Static Mitigation & Argon Purge N1->N2 N3 3. Inert Weighing of Adamantane Core N2->N3 N4 4. High-Temp Reaction (Peficitinib Synthesis) N3->N4 N5 Spill Detected? N4->N5 N6 Absorb with Vermiculite (Hazardous Waste) N5->N6 Yes (Powder/Liquid) N7 Standard Quench & Liquid Waste Segregation N5->N7 No (Reaction Complete)

Workflow for the safe handling and reaction setup of trans-4-Aminoadamantan-1-ol.

References

  • Title: 4-Aminoadamantan-1-ol hydrochloride | C10H18ClNO | CID 2857446 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Synthetic Approaches to the New Drugs Approved during 2019 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-Aminoadamantan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-4-Aminoadamantan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.